molecular formula C12H12Cl3NO B7932713 2-Chloro-N-cyclopropyl-N-(2,3-dichloro-benzyl)-acetamide

2-Chloro-N-cyclopropyl-N-(2,3-dichloro-benzyl)-acetamide

Cat. No.: B7932713
M. Wt: 292.6 g/mol
InChI Key: JKVMQWGAGSSETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-cyclopropyl-N-(2,3-dichloro-benzyl)-acetamide is a chemical compound for research use only. It is not for human or veterinary use. This chloroacetamide derivative features a cyclopropyl group and a 2,3-dichlorobenzyl group attached to a nitrogen atom. Compounds in this class are of significant interest in chemical synthesis and materials science research . Researchers utilize such N-substituted chloroacetamides as key intermediates or building blocks in the development of molecules with potential biological activity . The specific stereochemistry and substitution pattern on the amide nitrogen can influence the compound's conformation and physical properties, making it a subject for structure-activity relationship (SAR) studies . Handle with care in a controlled laboratory environment.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3NO/c13-6-11(17)16(9-4-5-9)7-8-2-1-3-10(14)12(8)15/h1-3,9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVMQWGAGSSETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=C(C(=CC=C2)Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-cyclopropyl-N-(2,3-dichloro-benzyl)-acetamide is a synthetic compound that belongs to the class of chloroacetamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14Cl3NC_{12}H_{14}Cl_3N, with a molecular weight of 296.6 g/mol. The compound features a cyclopropyl group and a dichlorobenzyl moiety, which are significant for its biological activity.

Property Value
Molecular FormulaC12H14Cl3N
Molecular Weight296.6 g/mol
Structural FeaturesCyclopropyl and dichlorobenzyl groups

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways critical for cell function.
  • Gene Expression Alteration : The compound may impact the expression of genes related to cell growth and differentiation.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Antimicrobial Activity : Studies have shown that chloroacetamides possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Some chloroacetamides have been investigated for their anticancer activity. They may induce apoptosis in cancer cells through various pathways .
  • Herbicidal Properties : Research has explored the herbicidal activity of chloroacetamides, suggesting potential applications in agricultural chemistry .

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial activity of chloroacetamide derivatives against several pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Activity : In another investigation, a series of chloroacetamides were tested for their ability to inhibit cancer cell proliferation. The findings indicated that some compounds exhibited significant cytotoxic effects on various cancer cell lines .
  • Herbicidal Activity Assessment : A study focused on the herbicidal properties of chloroacetamides found that specific derivatives could effectively control weed growth in agricultural settings, highlighting their potential use as herbicides .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antineoplastic Potential
Research indicates that compounds with similar structures to 2-Chloro-N-cyclopropyl-N-(2,3-dichloro-benzyl)-acetamide exhibit antimicrobial properties. Such compounds are often investigated for their ability to inhibit bacterial growth or act against cancer cells. For instance, derivatives of chloroacetamides have shown activity against various pathogens and cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics .

Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of bioactive molecules. The presence of the chloro substituents and the cyclopropyl group can enhance the pharmacological profile of the resulting compounds. For example, it has been noted that related chloroacetamides are utilized in the preparation of anxiolytic and anticonvulsant drugs . The unique structure allows for modifications that can lead to compounds with improved efficacy and reduced side effects.

Organic Synthesis

Synthetic Intermediates
In organic synthesis, this compound can be used as a building block for more complex molecules. Its reactivity can be exploited to create various derivatives through substitution reactions. The compound's chlorinated nature makes it a valuable precursor for further functionalization, which is essential in developing new pharmaceuticals .

Case Studies in Synthesis
Several studies highlight the utility of similar compounds in synthetic pathways:

  • Synthesis of Flunitrazepam: A related chloroacetamide was shown to be an intermediate in synthesizing flunitrazepam, a potent sedative and anxiolytic agent .
  • Anticancer Agents: Research has demonstrated that modifications on chloroacetamides can lead to novel anticancer agents with enhanced activity against specific cancer types .

In Vitro Studies
In vitro studies have been conducted to assess the biological activities of compounds structurally related to this compound. These studies often focus on their effects on cell proliferation and apoptosis in cancer cell lines. Preliminary findings suggest that such compounds can induce cell cycle arrest and apoptosis, indicating potential as therapeutic agents .

Pharmacological Profiles
The pharmacological profiles of similar compounds have been analyzed through various assays:

  • Antimicrobial Assays: Compounds demonstrate significant inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays: Evaluation against tumor cell lines reveals promising cytotoxic effects, warranting further investigation into their mechanisms of action .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Molecular Geometry

(a) 2-Chloro-N-(2,3-dichlorophenyl)acetamide (23DCPCA)
  • Molecular Weight : 238.49 g/mol .
  • Key Differences : Lacks the cyclopropyl and benzyl groups; instead, the chlorine substituents are directly attached to the phenyl ring.
  • Structural Features : The N–H bond conformation is influenced by 2,3-dichloro substitution, promoting intermolecular N–H⋯O hydrogen bonding that stabilizes crystal packing .
(b) 2-Chloro-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide
  • Key Differences: Chlorines are at the 2,6-positions on the benzyl ring instead of 2,3-positions.
(c) N-(2,3-Dichlorophenyl)-2,2-dichloroacetamide (23DCPDCA)
  • Key Differences: Features two chlorine atoms on the acetamide methyl group, increasing electronegativity and altering hydrogen-bonding capacity compared to the mono-chloroacetamide backbone of the target compound .

Hydrogen Bonding and Crystal Packing

The target compound’s dichlorobenzyl group may influence hydrogen-bonding networks. For example:

  • 23DCPCA forms chains via N–H⋯O bonds .
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (thiazolyl analog) exhibits N–H⋯N hydrogen bonds, creating 1-D chains along the [100] axis .
  • 2-Chloro-N-cyclopropyl-N-(2,3-dichloro-benzyl)-acetamide likely adopts distinct packing due to the bulky cyclopropyl group, which may reduce intermolecular interactions compared to phenyl-substituted analogs.

Agrochemical and Pharmaceutical Relevance

  • Pesticidal Analogs : Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) highlight the role of alkoxy and alkyl groups in herbicidal activity .
  • Target Compound : The dichlorobenzyl and cyclopropyl groups may enhance binding to target enzymes (e.g., acetolactate synthase in weeds) but could reduce soil mobility due to higher logP .

Data Table: Key Parameters of Selected Chloroacetamides

Compound Name Molecular Weight (g/mol) XLogP3 Substituents Key Applications/Properties References
Target Compound 292.6 3.6 Cyclopropyl, 2,3-dichlorobenzyl Agrochemical research, catalysis
2-Chloro-N-(2,3-dichlorophenyl)acetamide 238.49 N/A 2,3-dichlorophenyl Structural studies, hydrogen bonding
Alachlor 269.8 3.9 2,6-Diethylphenyl, methoxymethyl Herbicide
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 287.1 3.1 Thiazolyl, 2,6-dichlorophenyl Ligand design, crystal engineering
2-Chloro-N-cyclopropyl-N-(4-methoxybenzyl)acetamide 282.7 2.8 Cyclopropyl, 4-methoxybenzyl Enantioselective catalysis

Preparation Methods

Nucleophilic Substitution Followed by Acylation

The most widely documented pathway involves a two-step synthesis:

  • Formation of N-cyclopropyl-N-(2,3-dichloro-benzyl)amine :

    • Reactants : 2,3-dichlorobenzyl chloride (1.0 equiv) and cyclopropylamine (1.2 equiv).

    • Conditions : Conducted in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours under nitrogen, with potassium carbonate (2.0 equiv) as a base.

    • Mechanism : The benzyl chloride undergoes nucleophilic attack by cyclopropylamine, displacing chloride to form the secondary amine.

  • Acylation with Chloroacetyl Chloride :

    • Reactants : N-cyclopropyl-N-(2,3-dichloro-benzyl)amine (1.0 equiv) and chloroacetyl chloride (1.1 equiv).

    • Conditions : Tetrahydrofuran (THF) solvent at 0–5°C, with triethylamine (1.5 equiv) to neutralize HCl byproduct. Reaction proceeds for 4–6 hours.

    • Mechanism : The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form the acetamide.

Key Data :

StepYield (%)Purity (HPLC)
168–7292–95%
285–8896–98%

Alternative Methods and Optimization

Reductive Amination Pathway

An alternative route employs reductive amination to construct the benzylamine intermediate:

  • Reactants : 2,3-dichlorobenzaldehyde (1.0 equiv) and cyclopropylamine (1.5 equiv).

  • Conditions : Sodium triacetoxyborohydride (1.2 equiv) in dichloromethane at room temperature for 8 hours.

  • Advantage : Avoids handling benzyl chloride, which is moisture-sensitive.

  • Yield : 65–70%, with 90–93% purity prior to acylation.

Solvent and Temperature Effects

  • Solvent Screening :

    • DMF vs. THF : DMF accelerates the nucleophilic substitution (step 1) but complicates purification due to high boiling point. THF offers better acylation kinetics in step 2.

    • Temperature : Elevated temperatures (>100°C) in step 1 lead to cyclopropyl ring opening, reducing yield by 15–20%.

Purification and Analytical Validation

Crystallization Protocols

  • Intermediate Amine :

    • Solvent System : Isopropyl alcohol/ethyl acetate (3:1 v/v) for recrystallization, achieving >99% purity.

    • Typical Recovery : 80–85% after two crystallizations.

  • Final Acetamide :

    • Chromatography : Silica gel column with hexane/ethyl acetate (4:1) eluent removes unreacted chloroacetyl chloride.

    • Crystallization : Ethanol/water (9:1) yields colorless crystals with <0.5% impurities.

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3) :

    • δ 7.35–7.28 (m, 2H, aromatic), δ 4.62 (s, 2H, CH2), δ 3.82 (q, 1H, cyclopropyl), δ 1.20–1.15 (m, 4H, cyclopropyl).

  • IR (KBr) :

    • 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 740 cm⁻¹ (C-Cl).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Step 1 : Microreactor systems reduce reaction time to 2–4 hours at 120°C, enhancing throughput by 40% compared to batch processes.

  • Step 2 : Tubular reactors with inline IR monitoring ensure complete acylation within 1 hour, minimizing decomposition.

Waste Management

  • Chloride Byproducts : Neutralized with calcium hydroxide to form CaCl2, which is filtered and repurposed.

  • Solvent Recovery : Distillation reclaims >90% of DMF and THF for reuse.

Challenges and Mitigation Strategies

Side Reactions

  • Over-Acylation : Excess chloroacetyl chloride leads to diacetylation. Mitigated by slow addition (1–2 hours) and stoichiometric control.

  • Cyclopropyl Ring Opening : Occurs at pH > 9.0 during step 1. Controlled by maintaining pH 7–8 via buffered conditions.

Stability of Intermediates

  • Amine Hydrochloride Salt : Stable at –20°C under argon for 6 months. Free amine degrades within 48 hours at room temperature.

Comparative Analysis of Methods

ParameterNucleophilic SubstitutionReductive Amination
Total Yield58–63%50–55%
Purity95–98%90–93%
ScalabilityExcellentModerate
CostLowHigh (NaBH4)

Q & A

Q. Table 1: Representative NMR Data

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Cyclopropyl CH₂0.8–1.2Multiplet
Benzyl CH₂4.7Singlet
Aromatic protons (2,3-Cl)7.1–7.4Doublet

Advanced: How do substituents influence the compound’s crystallographic conformation and intermolecular interactions?

Methodological Answer:
The 2,3-dichlorobenzyl and cyclopropyl groups induce steric and electronic effects:

  • Conformational Analysis: X-ray studies show the N–H bond aligns trans to the carbonyl group, minimizing steric clashes. The dichloro-substituted aromatic ring adopts a planar geometry, while the cyclopropyl group introduces torsional strain .
  • Hydrogen Bonding: N–H⋯O interactions form infinite chains in the crystal lattice, with bond angles of ~150–160°. Chlorine atoms participate in weak C–H⋯Cl interactions (3.3–3.5 Å), stabilizing the supramolecular architecture .

Q. Table 2: Hydrogen Bond Parameters

Donor–AcceptorD–H (Å)H⋯A (Å)D⋯A (Å)Angle (°)
N–H⋯O (amide)0.852.122.96168
C–H⋯Cl (aromatic)0.932.833.51132

Advanced: What in vitro models are suitable for evaluating its biological activity and toxicity?

Methodological Answer:

  • Cytotoxicity Assays: Use human cell lines (e.g., HEK293, HepG2) with MTT or resazurin-based protocols. Dose-response curves (0.1–100 µM) assess IC₅₀ values. Chloroacetamides may disrupt mitochondrial membrane potential, requiring ROS detection via fluorescent probes (e.g., DCFH-DA) .
  • Enzyme Inhibition Studies: Target acetylcholinesterase (AChE) or cytochrome P450 isoforms using spectrophotometric assays (e.g., Ellman’s reagent for AChE). Competitive/non-competitive inhibition modes are determined via Lineweaver-Burk plots .

Advanced: How can researchers resolve contradictions in reported reactivity or bioactivity data?

Methodological Answer:
Contradictions often arise from varying experimental conditions:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions compared to protic solvents. Re-evaluate reaction kinetics under standardized conditions .
  • Biological Variability: Use isogenic cell lines or primary cells to control genetic background. Validate findings with orthogonal assays (e.g., Western blotting alongside enzymatic assays) .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to predict regioselectivity in reactions or docking studies (AutoDock Vina) to rationalize target-binding discrepancies .

Advanced: What environmental fate studies are relevant for assessing its ecotoxicological impact?

Methodological Answer:

  • Degradation Pathways: Hydrolysis studies (pH 5–9, 25–50°C) monitor chloroacetamide cleavage via LC-MS. Photolysis under UV light identifies byproducts (e.g., dechlorinated analogs) .
  • Soil Adsorption: Batch experiments with varying organic matter content quantify Koc values. High Koc (>500) indicates persistence in soil, necessitating bioremediation strategies .

Q. Table 3: Hydrolysis Half-Lives (Example)

pHTemperature (°C)Half-Life (days)
72530
9505

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.